molecular formula C21H31N3O2 B2710128 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2189434-68-0

6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2710128
CAS No.: 2189434-68-0
M. Wt: 357.498
InChI Key: SUOQWVDAPSWEPU-RZDIXWSQSA-N
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Description

6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a synthetic compound that has garnered attention for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that incorporates cyclopropyl and piperidinyl groups, making it a valuable subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including cyclopropylation, piperidinylation, and dihydropyrimidination. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts.

Industrial Production Methods: Industrial-scale production of this compound necessitates optimization of these synthetic routes to ensure high yield and purity. Common techniques employed include batch processing, continuous flow reactions, and the use of advanced separation methods to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where specific functional groups are transformed into their oxidized forms.

  • Reduction: Reduction reactions can occur, leading to the gain of electrons and the reduction of certain functional groups.

  • Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various halides are commonly used in these reactions. Conditions like controlled temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound. Substitution can produce a wide range of substituted analogs.

Scientific Research Applications

6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has been explored for its potential in various fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential role in modulating biological pathways and its effects on cellular functions.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various signaling pathways, ultimately influencing cellular behavior and function. The precise molecular mechanisms and targets are subjects of ongoing research.

Comparison with Similar Compounds

Compared to other similar compounds, 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one stands out due to its unique structural features and diverse reactivity. Similar compounds include:

  • 5-Cyclopropyl-3-{1-[(1r,4r)-4-ethylcyclohexanecarbonyl]piperidin-4-yl}-3,4-dihydropyrimidin-4-one: Differing mainly by the presence of an ethyl group instead of a methyl group.

  • 4-Cyclopropyl-3-{1-[(1r,4r)-4-phenylcyclohexanecarbonyl]piperidin-4-yl}-3,4-dihydropyrimidin-4-one:

This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(4-methylcyclohexanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-15-2-4-18(5-3-15)21(26)23-10-8-16(9-11-23)13-24-14-22-19(12-20(24)25)17-6-7-17/h12,14-18H,2-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOQWVDAPSWEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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